molecular formula C26H33I2N5O6 B12405607 (3,5-Diiodo-Tyr1,D-Ala2,N-Me-Phe4,glycinol5)-Enkephalin

(3,5-Diiodo-Tyr1,D-Ala2,N-Me-Phe4,glycinol5)-Enkephalin

Katalognummer: B12405607
Molekulargewicht: 765.4 g/mol
InChI-Schlüssel: HVAFERGAOGMJBF-NQERJWCQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3,5-Diiodo-Tyr1,D-Ala2,N-Me-Phe4,glycinol5)-Enkephalin is a synthetic peptide analog of enkephalins, which are endogenous opioid peptides. This compound is designed to mimic the natural enkephalins but with enhanced stability and potency. It is primarily used in scientific research to study opioid receptors and their physiological effects.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Diiodo-Tyr1,D-Ala2,N-Me-Phe4,glycinol5)-Enkephalin involves solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the first amino acid to a solid resin. Subsequent amino acids are added stepwise, with each addition involving deprotection and coupling reactions. The specific conditions, such as the choice of protecting groups and coupling reagents, can vary depending on the desired purity and yield.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. Purification is achieved through high-performance liquid chromatography (HPLC), and the final product is characterized using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Analyse Chemischer Reaktionen

Types of Reactions

(3,5-Diiodo-Tyr1,D-Ala2,N-Me-Phe4,glycinol5)-Enkephalin can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfide bonds, which can affect its biological activity.

    Reduction: Reduction reactions can break disulfide bonds, potentially altering the compound’s structure and function.

    Substitution: Halogen substitution reactions can modify the iodine atoms on the tyrosine residue, leading to derivatives with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Halogen exchange reactions using sodium iodide or other halogenating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked dimers, while reduction can yield monomeric forms.

Wissenschaftliche Forschungsanwendungen

(3,5-Diiodo-Tyr1,D-Ala2,N-Me-Phe4,glycinol5)-Enkephalin has several scientific research applications:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigates the role of opioid receptors in various physiological processes, including pain modulation and immune response.

    Medicine: Explores potential therapeutic applications for pain management and addiction treatment.

    Industry: Utilized in the development of new pharmaceuticals and biotechnological products.

Wirkmechanismus

The compound exerts its effects by binding to opioid receptors, which are G-protein-coupled receptors (GPCRs) located on the surface of cells. Upon binding, it activates intracellular signaling pathways that lead to various physiological responses, such as analgesia (pain relief) and euphoria. The molecular targets include the mu, delta, and kappa opioid receptors, each of which mediates different effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (D-Ala2,D-Leu5)-Enkephalin: Another synthetic analog with similar properties but different amino acid substitutions.

    (Met5)-Enkephalin: A naturally occurring enkephalin with a methionine residue at the fifth position.

    (Leu5)-Enkephalin: Another natural enkephalin with a leucine residue at the fifth position.

Uniqueness

(3,5-Diiodo-Tyr1,D-Ala2,N-Me-Phe4,glycinol5)-Enkephalin is unique due to the presence of iodine atoms on the tyrosine residue, which enhances its stability and binding affinity to opioid receptors. This makes it a valuable tool for studying the structure-activity relationships of opioid peptides.

Eigenschaften

Molekularformel

C26H33I2N5O6

Molekulargewicht

765.4 g/mol

IUPAC-Name

(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoyl]amino]propanoyl]amino]acetyl]-methylamino]-N-(2-hydroxyethyl)-3-phenylpropanamide

InChI

InChI=1S/C26H33I2N5O6/c1-15(32-25(38)20(29)12-17-10-18(27)23(36)19(28)11-17)24(37)31-14-22(35)33(2)21(26(39)30-8-9-34)13-16-6-4-3-5-7-16/h3-7,10-11,15,20-21,34,36H,8-9,12-14,29H2,1-2H3,(H,30,39)(H,31,37)(H,32,38)/t15-,20+,21+/m1/s1

InChI-Schlüssel

HVAFERGAOGMJBF-NQERJWCQSA-N

Isomerische SMILES

C[C@H](C(=O)NCC(=O)N(C)[C@@H](CC1=CC=CC=C1)C(=O)NCCO)NC(=O)[C@H](CC2=CC(=C(C(=C2)I)O)I)N

Kanonische SMILES

CC(C(=O)NCC(=O)N(C)C(CC1=CC=CC=C1)C(=O)NCCO)NC(=O)C(CC2=CC(=C(C(=C2)I)O)I)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.